2',3'-Didehydro-2',3'-dideoxyuridine

Antiviral HIV-1 Prodrug

2',3'-Didehydro-2',3'-dideoxyuridine (d4U) is a critical negative-control nucleoside for dissecting NRTI activation bottlenecks. Its native form lacks anti-HIV activity, making it an essential comparator against active d4T or AZT in phosphorylation cascade studies. Ideal for ProTide prodrug rescue investigations (inactive despite monophosphate cleavage) and NDPK substrate specificity enzymology. Also a validated scaffold for Plasmodium falciparum dUTPase inhibitor campaigns (Ki=1.3 μM, >200-fold selectivity over human ortholog).

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 5974-93-6
Cat. No. B559690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Didehydro-2',3'-dideoxyuridine
CAS5974-93-6
Synonyms2',3'-didehydro-2',3'-dideoxyuridine
2',3'-dideoxy-2',3'-didehydrouridine
D4U
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)N2C=CC(=O)NC2=O
InChIInChI=1S/C9H10N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h1-4,6,8,12H,5H2,(H,10,13,14)/t6-,8+/m0/s1
InChIKeyNZXWQUCGACTHLK-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Didehydro-2',3'-dideoxyuridine (d4U, CAS 5974-93-6): Structural Overview for Procurement & Research Selection


2',3'-Didehydro-2',3'-dideoxyuridine (d4U, CAS 5974-93-6) is a synthetic pyrimidine nucleoside analog structurally characterized by a 2',3'-double bond within the furanose ring, yielding an unsaturated deoxyribose scaffold [1]. It belongs to the 2',3'-didehydro-2',3'-dideoxynucleoside class, sharing core structural features with the clinically used antiretroviral stavudine (d4T) but differing at the nucleobase position (uracil vs. thymine) [2]. In its native nucleoside form, d4U exhibits no detectable anti-HIV-1 or HIV-2 activity in cell culture [3]. This fundamental characteristic distinguishes it sharply from therapeutic NRTIs such as d4T and AZT, positioning d4U primarily as a critical negative-control probe and a scaffold for prodrug engineering studies.

Why 2',3'-Didehydro-2',3'-dideoxyuridine (d4U) Cannot Be Substituted by Other 2',3'-Unsaturated Nucleosides


Despite structural homology with the antiretroviral agent stavudine (d4T) and the saturated analog 2',3'-dideoxyuridine (ddU), d4U exhibits fundamentally divergent biochemical and antiviral behavior that precludes functional substitution. While all three compounds share the 2',3'-unsaturated deoxyribose scaffold (d4U, d4T) or its saturated counterpart (ddU), their activation trajectories diverge sharply at the intracellular phosphorylation level [1]. The native nucleoside d4U lacks anti-HIV activity entirely, whereas d4T is a potent clinical NRTI, and ddU—though also inactive as a nucleoside—can be rescued to moderate antiviral activity via ProTide prodrug strategies, a conversion that fails for d4U [2][3]. Furthermore, d4U and ddU exhibit distinct metabolic fates in NDPK-mediated triphosphate formation, with both diphosphates showing negligible conversion [1]. These compound-specific phosphorylation bottlenecks mean that procurement of d4U versus d4T, ddU, or AZT serves entirely distinct research objectives: d4T and AZT as active comparator controls, ddU as a modifiable prodrug substrate, and d4U as a negative-control probe and a scaffold for studying activation failures.

Quantitative Differentiation of 2',3'-Didehydro-2',3'-dideoxyuridine (d4U) from Structural Analogs: Procurement-Relevant Evidence


ProTide Prodrug Strategy Fails to Rescue d4U Anti-HIV Activity, in Contrast to ddU

The application of the phosphoramidate ProTide prodrug approach successfully converts the otherwise inactive nucleoside 2',3'-dideoxyuridine (ddU) into a moderately active anti-HIV-1 agent, yet the identical strategy fails to confer any anti-HIV activity to d4U [1][2]. Molecular modeling and enzymatic assays indicate that while d4U phosphoramidates undergo efficient first-step cleavage to release d4U monophosphate, a defective second and/or third phosphorylation step prevents accumulation of the active triphosphate metabolite [2].

Antiviral HIV-1 Prodrug Nucleoside analog Phosphoramidate

Nucleoside Form of d4U Is Completely Inactive Against HIV-1, Unlike d4T and AZT

Despite close structural similarity to the clinically approved NRTIs AZT and d4T, the native nucleoside form of d4U shows no detectable antiviral activity against HIV in cell culture [1]. In contrast, d4T exhibits potent anti-HIV-1 activity (EC50 in the submicromolar range) and AZT is a clinically validated NRTI with EC50 values typically <0.1 μM in MT-4 or CEM cell assays. The triphosphate of d4U can effectively inhibit HIV reverse transcriptase in vitro, confirming that the failure occurs at the intracellular phosphorylation level rather than at target engagement [1].

Antiviral HIV-1 NRTI Reverse transcriptase Nucleoside analog

d4U and ddU Diphosphates Share a Common NDPK-Mediated Phosphorylation Bottleneck

Nucleoside diphosphate kinase (NDPK) conversion studies reveal that both ddU diphosphate (ddUDP) and d4U diphosphate (d4UDP) undergo negligible conversion to their respective triphosphates, contributing to the low intracellular triphosphate levels observed for both compounds [1]. This shared metabolic barrier explains why both nucleosides fail to exhibit antiviral activity despite the in vitro potency of their triphosphate forms against HIV reverse transcriptase.

Nucleotide metabolism NDPK Phosphorylation Prodrug HIV

d4U-Derived dUTPase Inhibitor Shows Parasite-Selective Inhibition with Defined Ki and Selectivity

The 5'-O-modified d4U derivative 5'-O-triphenylsilyl-2',3'-didehydro-2',3'-dideoxyuridine (compound 5h) inhibits Plasmodium falciparum dUTPase with a Ki of 1.3 μM and exhibits >200-fold selectivity over the human enzyme [1]. In the same structure-activity study, the comparator 5'-tritylamino-2',5'-dideoxyuridine (compound 2j) showed a Ki of 0.2 μM, indicating that the d4U scaffold yields an inhibitor with comparable selectivity but distinct potency.

dUTPase Antiparasitic Plasmodium falciparum Enzyme inhibition Selectivity

5-Substituted d4U Phosphoramidate Derivatives Retain Complete Lack of Anti-HIV-1 Activity

Aryl phosphoramidate derivatives of both β-D- and β-L-C-5-substituted d4U bearing linker arms were synthesized and evaluated for anti-HIV-1 activity; all compounds tested were devoid of antiviral activity [1]. This finding extends the negative ProTide rescue phenotype beyond unmodified d4U to C-5 functionalized analogs, contrasting with the behavior observed for certain d4T derivatives where C-5 substitution with appropriate linker arms can yield weakly active compounds.

Antiviral HIV-1 Prodrug Phosphoramidate C-5 modification

High-Value Research and Procurement Application Scenarios for 2',3'-Didehydro-2',3'-dideoxyuridine (d4U)


Negative Control Probe for Nucleoside Phosphorylation and Prodrug Activation Studies

d4U serves as an essential negative-control nucleoside for studies investigating the intracellular phosphorylation cascade required for NRTI activation. Its native nucleoside form exhibits no detectable anti-HIV activity [1], despite the fact that its synthetic triphosphate (d4UTP) effectively inhibits HIV reverse transcriptase in vitro [2]. This property allows researchers to use d4U alongside active comparators such as d4T or AZT to experimentally dissect the specific phosphorylation steps (thymidine kinase, thymidylate kinase, NDPK) that constitute the rate-limiting barrier to antiviral efficacy. Procurement of d4U enables direct investigation of the first and second phosphorylation bottlenecks that limit the utility of 2',3'-unsaturated nucleoside analogs.

Comparative Analysis of ProTide Prodrug Rescue Efficiency

The divergent response of d4U and ddU to phosphoramidate ProTide prodrug derivatization provides a powerful comparative system for studying prodrug rescue mechanisms. While ddU ProTides exhibit moderate anti-HIV-1 activity, d4U ProTides remain completely inactive despite efficient first-step cleavage to the monophosphate [3][4]. This differential outcome makes d4U a critical reference compound for laboratories investigating the structural determinants of ProTide efficacy, second phosphorylation step efficiency, and triphosphate accumulation kinetics. Procurement of both d4U and ddU enables paired experimental designs that isolate the contribution of the 2',3'-unsaturated bond to prodrug metabolism.

Scaffold for Antiparasitic dUTPase Inhibitor Development

5'-O-modified derivatives of d4U have demonstrated selective inhibition of Plasmodium falciparum dUTPase (Ki = 1.3 μM) with >200-fold selectivity over the human ortholog [5]. This established structure-activity relationship positions d4U as a validated starting scaffold for medicinal chemistry campaigns targeting parasitic dUTPase, an enzyme implicated as a potential drug target for malaria and other protozoal infections. Researchers procuring d4U gain access to a scaffold with documented antiparasitic inhibitor potential and defined selectivity benchmarks against human dUTPase.

Chemical Biology Tool for Probing NDPK Substrate Specificity

Both d4U and ddU diphosphates exhibit negligible conversion to their respective triphosphates by nucleoside diphosphate kinase (NDPK) [2]. This shared metabolic defect makes d4U a valuable substrate analog for enzymology studies investigating NDPK substrate recognition determinants, particularly the structural features of the 2',3'-unsaturated deoxyribose moiety that contribute to poor catalytic turnover. Procurement of d4U diphosphate precursors or the nucleoside for in situ phosphorylation studies supports research programs aimed at understanding NDPK substrate specificity and the metabolic barriers limiting NRTI development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3'-Didehydro-2',3'-dideoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.